molecular formula C23H27N3O5S B15152924 N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide

N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide

Cat. No.: B15152924
M. Wt: 457.5 g/mol
InChI Key: XJQVSTPKTBUAMO-UHFFFAOYSA-N
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Description

N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of multiple functional groups, including an acetyl group, a methylsulfonyl group, and a piperidinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-acetylphenylamine, which is then reacted with other reagents to introduce the methylsulfonyl and piperidinylcarbonyl groups. Common reaction conditions include the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production of such compounds.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The methylsulfonyl group can be reduced to a methyl group.

    Substitution: The piperidinylcarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the methylsulfonyl group may produce methyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving glycinamide derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamide derivatives with different substituents on the phenyl and piperidinyl groups. Examples include:

  • N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide
  • N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide

Uniqueness

The uniqueness of N2-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C23H27N3O5S/c1-17(27)18-9-8-10-19(15-18)26(32(2,30)31)16-22(28)24-21-12-5-4-11-20(21)23(29)25-13-6-3-7-14-25/h4-5,8-12,15H,3,6-7,13-14,16H2,1-2H3,(H,24,28)

InChI Key

XJQVSTPKTBUAMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3)S(=O)(=O)C

Origin of Product

United States

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